molecular formula C13H21N3O2S B10885549 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine

1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine

Cat. No.: B10885549
M. Wt: 283.39 g/mol
InChI Key: IEQBCNROVXZFKJ-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with propylsulfonyl chloride and 3-pyridylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine
  • 1-(Propylsulfonyl)-4-(4-pyridylmethyl)piperazine
  • 1-(Methylsulfonyl)-4-(3-pyridylmethyl)piperazine

Comparison: 1-(Propylsulfonyl)-4-(3-pyridylmethyl)piperazine is unique due to the specific positioning of the propylsulfonyl and pyridylmethyl groups. This unique structure may confer distinct pharmacological properties compared to its analogs. For instance, the position of the pyridyl group can influence the binding affinity to receptors, while the length of the alkyl chain in the sulfonyl group can affect the compound’s solubility and metabolic stability .

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

1-propylsulfonyl-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C13H21N3O2S/c1-2-10-19(17,18)16-8-6-15(7-9-16)12-13-4-3-5-14-11-13/h3-5,11H,2,6-10,12H2,1H3

InChI Key

IEQBCNROVXZFKJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CN=CC=C2

Origin of Product

United States

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